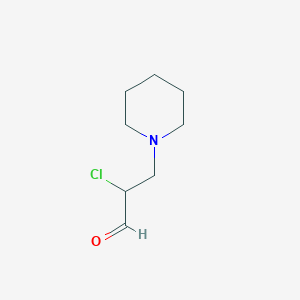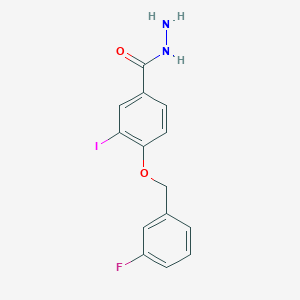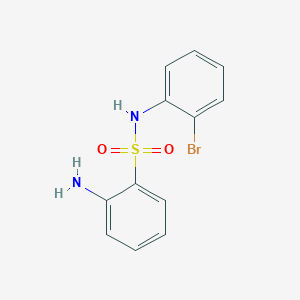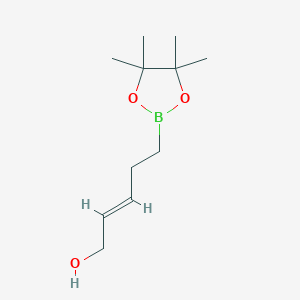
5,7-Difluoro-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Difluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the catalytic hydrogenation of 5,7-difluoronaphthalene. This process typically uses a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the use of biological enzymes, such as omega-transaminase, to catalyze the reaction of 5,7-difluoro-3,4-dihydronaphthalene-2(1H)-ketone .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Difluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include various fluorinated ketones, alcohols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,7-Difluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of liquid crystal mixtures for display technologies.
Wirkmechanismus
The mechanism of action of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the presence of other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The non-fluorinated parent compound.
5,7-Dichloro-1,2,3,4-tetrahydronaphthalene: A chlorinated analogue.
5,7-Dibromo-1,2,3,4-tetrahydronaphthalene: A brominated analogue.
Uniqueness
5,7-Difluoro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H10F2 |
|---|---|
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
5,7-difluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10F2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h5-6H,1-4H2 |
InChI-Schlüssel |
GTZDKKUFYHTVDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=C(C=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
![2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)


![6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13026937.png)
![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)



![tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate](/img/structure/B13026953.png)



